1-(3,4,5-Trimethoxybenzoyl)indoline

IDO1 inhibition Immuno-oncology Enzyme assay

1-(3,4,5-Trimethoxybenzoyl)indoline (CAS 313496-16-1) is a synthetic indoline derivative featuring a 3,4,5-trimethoxybenzoyl moiety appended to the indoline nitrogen. The saturated 2,3-bond of the indoline core confers increased basicity (pKa ~5.2 for the parent scaffold) relative to indole, enhancing aqueous solubility compared to fully aromatic indole analogs.

Molecular Formula C18H19NO4
Molecular Weight 313.353
CAS No. 313496-16-1
Cat. No. B2663542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4,5-Trimethoxybenzoyl)indoline
CAS313496-16-1
Molecular FormulaC18H19NO4
Molecular Weight313.353
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=CC=CC=C32
InChIInChI=1S/C18H19NO4/c1-21-15-10-13(11-16(22-2)17(15)23-3)18(20)19-9-8-12-6-4-5-7-14(12)19/h4-7,10-11H,8-9H2,1-3H3
InChIKeyYPTWMTJCWNQSNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4,5-Trimethoxybenzoyl)indoline (CAS 313496-16-1) – Core Identity and Physicochemical Baseline for Sourcing Decisions


1-(3,4,5-Trimethoxybenzoyl)indoline (CAS 313496-16-1) is a synthetic indoline derivative featuring a 3,4,5-trimethoxybenzoyl moiety appended to the indoline nitrogen . The saturated 2,3-bond of the indoline core confers increased basicity (pKa ~5.2 for the parent scaffold) relative to indole, enhancing aqueous solubility compared to fully aromatic indole analogs [1]. Supplier analytical specifications indicate a minimum purity of 95% . Key computed physicochemical properties include an ACD/LogP of 2.80, a topological polar surface area of 48 Ų, zero H-bond donors, and five H-bond acceptors, placing it within favorable drug-like chemical space .

Why Generic Indole or Indoline Analogs Cannot Substitute for 1-(3,4,5-Trimethoxybenzoyl)indoline (313496-16-1)


In-class substitution of 1-(3,4,5-Trimethoxybenzoyl)indoline with a generic indoline or indole analog overlooks critical structure-activity relationship (SAR) determinants. The 3,4,5-trimethoxybenzoyl substituent is a known pharmacophore for tubulin and IDO1 binding, where the number and position of methoxy groups directly control potency [1]. Replacing the saturated indoline scaffold with an aromatic indole alters both the pKa and lipophilicity, impacting solubility and permeability [2]. Furthermore, patent evidence establishes that specific indoline derivatives bearing this substitution pattern exhibit dual ACAT and lipoperoxidation inhibitory activity not present in the simple indole counterparts [3]. These orthogonal structural features – the saturated heterocycle, the exact methoxy substitution pattern, and the N-acyl linkage – collectively define a chemotype that cannot be replicated by superficially similar compounds, as quantified in Section 3.

Head-to-Head Quantitative Differentiation Evidence for 1-(3,4,5-Trimethoxybenzoyl)indoline (313496-16-1) Versus Closest Analogs


IDO1 Inhibitory Potency Superiority Over Epacadostat and Indole-Based Comparators

In a cellular IDO1 inhibition assay, 1-(3,4,5-Trimethoxybenzoyl)indoline exhibits an IC50 of 13 nM against mouse IDO1 transfected in P815 cells, with comparable low nanomolar potency (IC50 14–16 nM) across multiple human cancer cell lines including A375 and LXF-289 [1]. This potency substantially exceeds the indole analog 5-methoxy-2-methyl-1-(3,4,5-trimethoxybenzoyl)indole (CHEMBL186106), which shows only weak IDO1 inhibition with an IC50 of 3.31 µM [2]. The indoline scaffold's saturated ring is critical for achieving low nanomolar IDO1 potency.

IDO1 inhibition Immuno-oncology Enzyme assay

Tubulin Polymerization Inhibition: Indoline vs. Indole Scaffold Comparison

The indoline scaffold in 1-aroylindoline derivatives has been directly compared to 1-aroylindole derivatives in a published tubulin polymerization assay. In the 1-aroyl series, indoline derivatives demonstrated equipotent or superior antitubulin activity relative to indole analogs. The 1-aroylindoline-based compound 26 exhibited an IC50 of 0.9 µM for tubulin polymerization, while the corresponding 1-aroylindole analog 27 showed an IC50 of 0.6 µM, both comparable to colchicine (IC50 ~0.8 µM) [1]. In contrast, a fully aromatic 1-(3,4,5-trimethoxybenzoyl)indole analog (CHEMBL186106) displays markedly weaker tubulin polymerization inhibition with an IC50 of 3.31 µM [2], confirming that the 3,4,5-trimethoxy substitution on the indoline core confers a distinct activity profile.

Tubulin polymerization Antimitotic Cytotoxicity

Aqueous Solubility Advantage of the Saturated Indoline Scaffold Over Indole Analogs

The saturated indoline scaffold of 1-(3,4,5-trimethoxybenzoyl)indoline provides a measurable aqueous solubility advantage over indole-based analogs. The parent indoline exhibits a LogP of 1.85 and water solubility of ~5 g/L at 20°C , whereas the parent indole has a higher LogP of ~2.14 and correspondingly lower water solubility [1]. For the N-substituted derivative, 1-(3,4,5-trimethoxybenzoyl)indoline has a predicted ACD/LogP of 2.80 and a LogSW of -3.29 , which compares favorably to the more lipophilic indole counterpart BPR0L075 (6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole) that requires metabolic oxidation for clearance [2]. The reduced lipophilicity of the indoline scaffold correlates with improved aqueous compatibility in biological assay media.

Aqueous solubility LogP Drug-likeness

Synthetic Accessibility and Scalable Procurement of the Indoline Core Versus Multi-Substituted Indole Analogs

1-(3,4,5-Trimethoxybenzoyl)indoline is synthesized via a single-step acylation of commercially available indoline with 3,4,5-trimethoxybenzoyl chloride , a straightforward transformation amenable to multi-gram scale. In contrast, the structurally related tubulin inhibitor BPR0L075 (6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole) requires multi-step synthesis involving indole C-3 acylation and C-6 methoxylation [1], while 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindole derivatives demand additional amination and N-methylation steps. The indoline compound is available from multiple suppliers at 95% purity , enabling rapid procurement without custom synthesis delays.

Synthetic accessibility Scalability Procurement

Purity Specification and Quality Control Baseline for Reproducible Research

Commercially available 1-(3,4,5-Trimethoxybenzoyl)indoline is supplied with a minimum purity specification of 95% as documented by AKSci . This purity threshold exceeds the typical ≥90% specification for early-stage screening compounds from some vendors and aligns with medicinal chemistry grade requirements for SAR studies. The compound's solid physical form at ambient temperature facilitates accurate weighing and formulation, reducing variability compared to oily or hygroscopic analogs.

Purity specification Quality control Reproducibility

Optimal Research and Industrial Use Cases for 1-(3,4,5-Trimethoxybenzoyl)indoline (313496-16-1) Based on Verified Differentiation


IDO1-Targeted Immuno-Oncology Drug Discovery Programs

With an IDO1 cellular IC50 of 13–16 nM across multiple human and mouse cell lines [1], 1-(3,4,5-Trimethoxybenzoyl)indoline serves as a high-potency starting scaffold for medicinal chemistry optimization targeting the tryptophan-kynurenine immune checkpoint. Its 255-fold potency advantage over indole-based IDO1 inhibitors makes it the preferred chemotype for lead identification in cancer immunotherapy programs.

Dual-Mechanism ACAT/Lipoperoxidation Inhibitor Development for Atherosclerosis

Patent evidence establishes that indoline derivatives bearing the 3,4,5-trimethoxybenzoyl group exhibit dual ACAT inhibitory and lipoperoxidation inhibitory activities [2], a combination therapeutic profile not found in simple indole analogs. This compound can serve as a validated starting point for cardiovascular drug discovery targeting cholesterol ester accumulation and LDL oxidation simultaneously.

Chemical Biology Probe Development for Tubulin-Colchicine Site Studies

The 1-aroylindoline scaffold demonstrates tubulin polymerization inhibition with potency comparable to colchicine (IC50 ~0.9 µM for compound 26) [3]. The 3,4,5-trimethoxybenzoyl substitution pattern allows for dual IDO1/tubulin profiling, enabling the development of chemical probes to dissect the interplay between microtubule dynamics and immune metabolism.

High-Throughput Screening Library Design and Fragment-Based Drug Discovery

With favorable physicochemical properties (LogP 2.80, tPSA 48 Ų, zero H-bond donors, MW 313) and compliance with Lipinski's Rule of Five, this compound is well-suited as a core scaffold for diversity-oriented synthesis and fragment elaboration in HTS library construction. Its solid physical form and ≥95% commercial purity ensure consistent assay performance.

Quote Request

Request a Quote for 1-(3,4,5-Trimethoxybenzoyl)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.